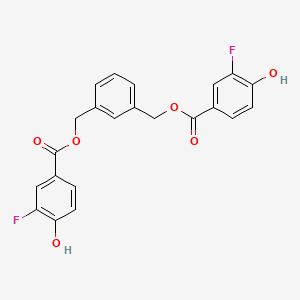

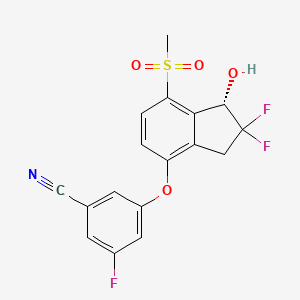

1,3-苯二甲亚甲基双(3-氟-4-羟基苯甲酸酯)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

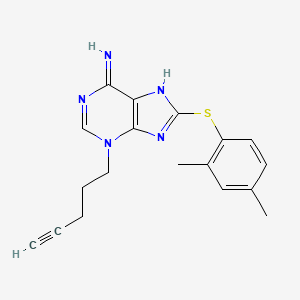

The molecular structure analysis of similar compounds suggests that they crystallize with half a molecule in the asymmetric unit . The whole molecule is generated by twofold rotation symmetry, the twofold axis bisecting the central benzene ring . The outer benzene rings are inclined to each other and to the central benzene ring .科学研究应用

铜金属有机体系的构建: 戴等人(2009 年)的一项研究在构建铜金属有机配合物中使用了一种相关化合物。这些配合物表现出有趣的结构,如离散的分子椅和二维波状层,表明在材料科学和配位化学中具有潜在应用 (戴等人,2009).

液晶聚氨酯的合成: 郝波等人(2006 年)通过让类似化合物与不同试剂反应合成了系列新型化合物。所得聚氨酯聚合物表现出热致液晶性质,这可能对开发具有独特热性质的先进材料有影响 (郝波等人,2006).

有机染料污染物的光催化降解: 卢等人(2021 年)在配位聚合物骨架的水热生成中使用了一种相关的醚桥二羧酸。这些材料对甲基紫染料的降解表现出有希望的光催化性能,表明它们在环境修复中具有潜在用途 (卢等人,2021).

超支化聚醚酮的开发: 森川(1998 年)研究了使用相关单体制备超支化聚醚酮。这些材料的一个显着特点是它们在各种有机溶剂中的溶解性,表明在聚合物科学和工程中具有潜在应用 (森川,1998).

具有非常规分子结构的介晶化合物的合成: 松崎和松永(1993 年)专注于合成一系列具有相似苯二甲亚甲基结构的化合物。他们探索了它们的中间相行为,这对于开发具有特定液晶性质的材料非常重要 (松崎和松永,1993).

双(醚腈)和双(醚酸)的合成: 伊斯特蒙德和帕普罗特尼(1997 年)合成了双(醚酸)和相关化合物,以作为芳香族聚合物中的潜在单体使用。该研究突出了此类化合物在聚合物化学中的多功能性 (伊斯特蒙德和帕普罗特尼,1997).

作用机制

Target of Action

The primary targets of 1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) are the calcium-activated potassium channels KCa2.3 and KCa3.1 . These channels play a crucial role in regulating the membrane potential and calcium signaling of cells, which are essential for various physiological processes.

Mode of Action

1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) acts as a potent negative modulator of the KCa2.3 and KCa3.1 channels . It inhibits these channels by shifting the concentration-response curve for calcium activation to the right . This means that a higher concentration of calcium is required to activate the channels, thereby reducing their activity.

Biochemical Pathways

The inhibition of KCa2.3 and KCa3.1 channels by 1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) affects various biochemical pathways. For instance, it can inhibit the currents induced by SKA 31, a compound that activates KCa2 and KCa3.1 channels . It can also inhibit TRAM 34-insensitive KCa2 currents . The exact downstream effects of these actions on biochemical pathways are complex and depend on the specific cellular context.

Pharmacokinetics

It is soluble in dmso and ethanol , which suggests that it may have good bioavailability

Result of Action

The inhibition of KCa2.3 and KCa3.1 channels by 1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) has various molecular and cellular effects. For example, it can reduce the heart rate in mice in a KCa3.1-dependent manner . This suggests that it may have potential therapeutic applications in conditions where KCa2.3 and KCa3.1 channels are implicated.

属性

IUPAC Name |

[3-[(3-fluoro-4-hydroxybenzoyl)oxymethyl]phenyl]methyl 3-fluoro-4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2O6/c23-17-9-15(4-6-19(17)25)21(27)29-11-13-2-1-3-14(8-13)12-30-22(28)16-5-7-20(26)18(24)10-16/h1-10,25-26H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZKRECPKXTNAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)COC(=O)C2=CC(=C(C=C2)O)F)COC(=O)C3=CC(=C(C=C3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: RA-2 primarily targets small/intermediate conductance KCa channels (KCa2/3), specifically the human KCa3.1 channel and all three human KCa2 subtypes with similar potencies. []

A: RA-2 acts as a negative-gating modulator of KCa2/3 channels. It binds to the channel and inhibits its opening, effectively reducing potassium ion (K+) flow across the cell membrane. []

A: By inhibiting KCa2/3 channels, RA-2 prevents membrane hyperpolarization, which is the process of making the cell membrane more negatively charged. This, in turn, affects various cellular functions regulated by KCa2/3 channels, such as smooth muscle relaxation and neurotransmitter release. []

A: RA-2 inhibits bradykinin-induced EDH-type relaxation in porcine coronary arteries. This suggests that RA-2 might be useful in studying the role of KCa2/3 channels in vascular relaxation and blood pressure regulation. []

A: Intraperitoneal administration of RA-2 in mice caused a significant decrease in heart rate (bradycardia), an effect absent in KCa3.1 knockout mice. This finding indicates that RA-2's bradycardic effect is mediated through the inhibition of KCa3.1 channels. []

A: The molecular formula of RA-2 is C22H16F2O8, and its molecular weight is 446.36 g/mol. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

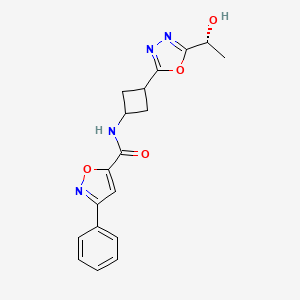

![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)